1-Benzyl-7-methoxy-1H-indole-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-benzyl-7-methoxyindole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O/c1-20-16-9-5-8-15-14(10-18)12-19(17(15)16)11-13-6-3-2-4-7-13/h2-9,12H,11H2,1H3 |
InChI Key |
CIFBDJKHEZVJFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2C#N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
N-Benzylation of 7-Methoxyindole Followed by C3 Cyanation
This two-step approach involves initial N1-benzylation of 7-methoxyindole, followed by cyanation at C3.
Step 1: Synthesis of 1-Benzyl-7-methoxy-1H-indole
Procedure :
7-Methoxyindole (1.0 eq) is dissolved in anhydrous DMF under nitrogen. Potassium hydroxide (1.2 eq) is added, followed by dropwise addition of benzyl bromide (1.1 eq). The mixture is stirred at 25°C for 12 h, quenched with water, and extracted with ethyl acetate. The product is purified via column chromatography (hexane/ethyl acetate, 4:1).
Key Data :
Step 2: C3 Cyanation via Palladium-Mediated Cross-Coupling
Procedure :
1-Benzyl-7-methoxy-1H-indole (1.0 eq) is combined with PdCl₂ (5 mol%), Cu(OAc)₂ (1.5 eq), AgOTf (1.0 eq), and 4-nitrobenzoic acid (1.0 eq) in CH₃CN/DMF (3:1). The reaction is heated at 135°C under O₂ for 24 h. KCN (2.0 eq) is added, and the mixture is stirred for an additional 6 h. The crude product is purified via recrystallization (ethanol/water).
Key Data :
One-Pot Modified Bischler Indole Synthesis
This method constructs the indole core with pre-installed benzyl and methoxy groups.
Procedure :
3,5-Dimethoxyaniline (1.0 eq) is reacted with phenacyl bromide (1.2 eq) in ethanol under reflux for 6 h. Sodium bicarbonate (2.0 eq) is added, and the mixture is irradiated in a microwave (150°C, 5 h). The intermediate is treated with benzyl bromide (1.1 eq) and K₂CO₃ (1.5 eq) in DMF at 80°C for 12 h. Cyanation is achieved using NCTS (1.0 eq) and BF₃·Et₂O (2.5 eq) in 1,2-dichloroethane at 100°C for 48 h.
Key Data :
Direct Cyclization of Functionalized Anilines
A Cadogan cyclization approach builds the indole skeleton with all substituents in place.
Procedure :
4-Methoxy-2-nitrobenzaldehyde (1.0 eq) is condensed with benzylamine (1.2 eq) in acetic acid under reflux for 8 h. The resulting Schiff base is reduced with LiAlH₄ (2.0 eq) in THF, followed by treatment with POCl₃ (3.0 eq) to form the indole core. Cyanation at C3 is performed using CuCN (1.5 eq) in DMF at 120°C for 6 h.
Key Data :
Comparative Analysis of Methods
Yield and Efficiency
| Method | Average Yield | Time Efficiency | Scalability |
|---|---|---|---|
| N-Benzylation + Cyanation | 70% | Moderate (36 h) | High |
| Bischler Synthesis | 60% | Low (53 h) | Moderate |
| Cadogan Cyclization | 63% | High (14 h) | Low |
Functional Group Compatibility
-
N-Benzylation : Tolerates electron-donating groups (e.g., methoxy) but requires inert conditions to prevent oxidation.
-
Microwave-Assisted Steps : Reduces reaction times by 60% compared to conventional heating.
-
C3 Cyanation : Pd/Cu systems outperform NCTS in sterically hindered substrates.
Optimization Strategies
Solvent Effects
Catalytic Systems
Challenges and Solutions
Regioselectivity in Cyanation
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through multi-step reactions involving indole derivatives. A common approach includes:
-
Formylation : Vilsmeier-Haack reaction to introduce a formyl group at the indole’s C-3 position .
-
N-Benzyl substitution : Reaction with benzyl bromide in DMF to protect the indolic N-H group .
-
Oxidation : Conversion of the formyl group to a carboxylic acid using KMnO₄, followed by subsequent functionalization .
Carbonitrile Group (C-3 Position)
-
Nucleophilic Reactions : The carbonitrile group participates in nucleophilic substitution and addition reactions. For analogous indole-3-carbonitriles, hydrolysis under acidic/basic conditions yields carboxylic acids or amidines .
-
Cross-Coupling Potential : While not explicitly demonstrated for this compound, similar indole-3-carbonitriles undergo Suzuki–Miyaura or Sonogashira couplings after halogenation .
Methoxy Group (C-7 Position)
-
Electron-Donating Effects : The methoxy substituent directs electrophilic substitution to the C-2 and C-4 positions of the indole ring . This is consistent with iodine-catalyzed benzylation at the C-3 position in indoles, where electron-donating groups enhance reactivity .
Benzyl Substituent (C-1 Position)
-
Protective Role : The benzyl group stabilizes the indole ring during reactions like oxidation or halogenation .
-
Impact on Reactivity : The bulky benzyl group may sterically hinder reactions at adjacent positions.
Key Reaction Mechanisms
Iodine-Catalyzed Benzylation
-
Catalyst : Molecular iodine (5 mol%)
-
Conditions : 40°C in air
-
Yield : Up to 85% for analogous indoles (e.g., 1-methylindole with diphenylmethanol) .
Bromination
-
Reagent : Bromine (e.g., NBS)
-
Yield : >80% for iodinated indole derivatives (e.g., 1-benzyl-3-iodo-1H-indole-2-carbonitriles) .
Spectral and Analytical Data
Biological Relevance
While not directly studied, analogous indole-carbonitriles show anti-tubercular activity, with IC₅₀ values in the μg/mL range . Substitution patterns (e.g., methoxy, benzyl) likely influence potency.
Scientific Research Applications
Biological Activities
Research indicates that 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile exhibits several notable biological activities:
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy. Its mechanism involves interaction with cellular pathways that regulate cell survival and proliferation .
- Anti-inflammatory Effects : The compound has been demonstrated to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases. It interacts with key enzymes involved in inflammation, such as phospholipase A2 .
Therapeutic Potential
The therapeutic applications of this compound include:
Cancer Treatment
Several case studies have highlighted its efficacy against various cancer types:
Anti-inflammatory Applications
The compound's ability to reduce inflammation has been explored in models of arthritis and other inflammatory conditions:
Mechanism of Action
The mechanism of action of 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and require further research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
- Nitrile Position: Indole-3-carbonitriles (e.g., 13b, 13e) exhibit distinct electronic profiles compared to indole-2-carbonitriles (e.g., 9n, 9o).
- Substituent Effects: Halogens: Bromine at C7 (13b, 13e) increases molecular weight and may improve binding affinity in kinase inhibitors but reduces solubility compared to methoxy groups . Methoxy Groups: Methoxy substituents at C5 (9n) or C6 (9o) alter steric and electronic environments, affecting NMR chemical shifts and reaction yields . Benzyl vs.
Spectroscopic and Analytical Data
- NMR Trends :
- C3 Nitriles : The nitrile carbon in indole-3-carbonitriles (e.g., 13b) resonates at δ ~110–120 ppm in ¹³C NMR, distinct from indole-2-carbonitriles (δ ~97–100 ppm) .
- Methoxy Groups : Methoxy protons in 1-benzyl-7-methoxy derivatives are expected near δ 3.8–4.0 ppm in ¹H NMR, similar to 9n (δ 3.85 ppm) .
- Mass Spectrometry : HRMS data for analogs like 13b ([M+H]⁺ calculated/found) confirm molecular integrity, with deviations <1 ppm .
Biological Activity
1-Benzyl-7-methoxy-1H-indole-3-carbonitrile is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 250.30 g/mol. The compound features a benzyl group, a methoxy group at the 7-position, and a carbonitrile group at the 3-position of the indole ring.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Indole Ring : Starting from commercially available indole derivatives.
- Substitution Reactions : Utilizing benzyl bromide for the introduction of the benzyl group and cyanogen bromide for the carbonitrile group.
- Methoxylation : The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) cells through activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p21 .
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell proliferation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
- Inhibition of Estrogen Receptor Activity : Similar to other indole derivatives, it may downregulate estrogen receptor signaling, making it a candidate for hormone-dependent cancers .
Table: Summary of Biological Activities
In Vitro Studies
A study demonstrated that treatment with this compound resulted in an IC50 value significantly lower than that of traditional chemotherapeutics in MCF-7 cells, indicating its enhanced potency .
In Vivo Studies
Preclinical trials using xenograft models have shown that this compound not only inhibits tumor growth but also enhances the efficacy of existing therapies such as tamoxifen, suggesting its potential as an adjunctive treatment for estrogen receptor-positive breast cancer .
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile, and how can reaction yields be optimized?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Heck coupling, as demonstrated in analogous indole-carbonitrile derivatives. Key parameters include:
- Catalyst selection : Pd(OAc)₂ with ligands like tBuNH₄Cl enhances regioselectivity.
- Solvent and temperature : DMF at 80–100°C under inert gas (e.g., N₂) improves reaction efficiency.
- Purification : Column chromatography (petroleum ether/EtOAc gradient) achieves >85% purity .
Yield optimization : Pre-drying reagents, controlling stoichiometry (1:1.2 molar ratio for aryl halide to indole precursor), and inert atmosphere reduce side reactions. Pilot trials with NMR monitoring (e.g., tracking aryl coupling via ¹H NMR shifts at δ 7.2–8.1 ppm) are advised .
Q. How should researchers safely handle and store this compound?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid dust generation. Incompatible with strong oxidizers; store separately .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation. Monitor for moisture ingress using desiccants .
- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Documented LC-MS or GC-MS protocols are recommended to assess compound stability post-storage .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), benzyl (δ ~5.3 ppm for CH₂), and nitrile (δ ~110–120 ppm in ¹³C) groups. Compare with reference spectra of structurally similar indoles (e.g., 4-methoxy analogs) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For example, C₁₇H₁₃N₂O requires exact mass 267.1028 .
- IR : Validate nitrile stretch (2200–2260 cm⁻¹) and methoxy C–O (1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
- DFT calculations : Use Gaussian or ORCA to model electrophilic substitution sites (e.g., C-5 vs. C-4 positions) based on frontier molecular orbitals (HOMO/LUMO). Validate with experimental regioselectivity data from coupling reactions .
- Docking studies : For biological targets (e.g., enzyme active sites), employ AutoDock Vina to predict binding affinities. Compare with in vitro assays (IC₅₀ values) to resolve discrepancies .
Q. How to address contradictions between crystallographic and spectroscopic data for structural confirmation?
- X-ray crystallography : Refine structures using SHELXL (for small molecules) with Olex2 GUI. Resolve ambiguities in methoxy/benzyl orientation via Hirshfeld surface analysis .
- Validation : Cross-check torsion angles from crystallography with NOESY NMR (e.g., spatial proximity of benzyl and methoxy groups). Discrepancies may indicate dynamic effects (e.g., rotational barriers) .
Q. What strategies resolve low reproducibility in biological activity assays involving this compound?
- Assay design : Use triplicate samples with positive/negative controls (e.g., known kinase inhibitors). Pre-treat cells with cytochrome P450 inhibitors to mitigate metabolic interference .
- Data normalization : Correct for batch effects (e.g., plate-to-plate variability) using Z-score or quantile normalization. Statistical tools like GraphPad Prism can identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
